molecular formula C19H22N2O4S B3938091 ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate

ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate

Cat. No. B3938091
M. Wt: 374.5 g/mol
InChI Key: IJYSPXRNZXJBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate, commonly known as EMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EMI is a versatile compound that can be synthesized through various methods, each with its own advantages and limitations.

Mechanism of Action

The mechanism of action of EMI is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases and inducing apoptosis in cancer cells. EMI has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
EMI has been shown to have both biochemical and physiological effects. Biochemically, EMI has been found to inhibit the activity of matrix metalloproteinases and induce apoptosis in cancer cells. Physiologically, EMI has been found to inhibit the growth of various cancer cell lines and reduce inflammation.

Advantages and Limitations for Lab Experiments

EMI has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized through various methods. Additionally, EMI has been extensively studied for its potential applications in medicinal chemistry. However, a limitation of EMI is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of EMI. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation. Another direction is to develop more efficient synthesis methods for EMI, which could increase its availability and reduce costs. Additionally, future studies could investigate the mechanism of action of EMI in more detail, which could lead to the development of more effective treatments for cancer and other diseases.

Scientific Research Applications

EMI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. EMI has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, EMI has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer progression and metastasis.

properties

IUPAC Name

ethyl 3-(4-methylphenyl)sulfonyl-2-phenylimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-13-14-21(18(20)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSPXRNZXJBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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